molecular formula C18H13ClN2O B12627259 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one CAS No. 917890-62-1

9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one

Cat. No.: B12627259
CAS No.: 917890-62-1
M. Wt: 308.8 g/mol
InChI Key: REHKQNKLIUDVNZ-UHFFFAOYSA-N
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Description

9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is a synthetic small molecule belonging to the 7-phenylpyrrolo[3,2-f]quinolinone (7-PPyQ) class, which is recognized for its potent antiproliferative activity against a range of tumor cell lines . This compound is of significant interest in oncology research primarily for its function as an antimitotic agent. It acts by inhibiting tubulin polymerization through binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest during the G2/M phase . This disruption ultimately triggers caspase-dependent apoptotic cell death in cancer cells . Members of the 7-PPyQ family have demonstrated the ability to overcome cross-resistance to established chemotherapeutic agents like vincristine and paclitaxel, highlighting their potential in tackling drug-resistant cancers . Furthermore, some analogues exhibit a promising selectivity profile, showing lower toxicity in non-tumoral cells, which is a valuable characteristic for a research compound . Beyond its primary action on tubulin, related compounds have also shown inhibitory activity against multiple kinases, including AURKA, FLT3, and MEK, suggesting a potential multi-targeted mechanism that could be explored further . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to determine the specific properties and activity of this particular chloro- and phenyl-substituted analogue in their biological assays.

Properties

CAS No.

917890-62-1

Molecular Formula

C18H13ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

9-chloro-1-methyl-2-phenyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one

InChI

InChI=1S/C18H13ClN2O/c1-10-16-13(21-18(10)11-5-3-2-4-6-11)7-8-14-17(16)12(19)9-15(22)20-14/h2-9,21H,1H3,(H,20,22)

InChI Key

REHKQNKLIUDVNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C3=C(C=C2)NC(=O)C=C3Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction with Alkyl Halides

One common synthesis route involves the reaction of 7H-pyrrolo[3,2-f]quinolin-7-one with alkyl halides in the presence of a strong base. This method typically utilizes sodium hydride (NaH) or potassium t-butoxide as bases to deprotonate the nitrogen atom, facilitating nucleophilic substitution.

Procedure:

  • Dissolve 7H-pyrrolo[3,2-f]quinolin-7-one in dimethylformamide (DMF).
  • Add sodium hydride to generate the corresponding salt.
  • Introduce an alkyl halide (e.g., methyl iodide) to the reaction mixture.
  • Stir at elevated temperatures (around 50°C) for several hours.

This method has been shown to yield high purity and good yields of the desired product.

Cyclocondensation Reactions

Another approach involves cyclocondensation reactions where substituted anilines or phenols react with appropriate carbonyl compounds under acidic or basic conditions to form pyrroloquinolines.

Procedure:

  • Combine an aniline derivative with a carbonyl compound in a solvent like ethanol.
  • Heat the mixture under reflux for several hours.
  • Isolate the product through crystallization from suitable solvents.

Detailed Preparation Methodology

Typical Procedure for Synthesis

A detailed procedure for synthesizing 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is outlined below:

  • Starting Materials:

    • 7H-Pyrrolo[3,2-f]quinolin-7-one
    • Methyl iodide (or other alkyl halides)
    • Sodium hydride (or potassium t-butoxide)
    • Dimethylformamide (DMF) as solvent
  • Reaction Setup:

    • In a nitrogen atmosphere, dissolve 5 g of 7H-pyrrolo[3,2-f]quinolin-7-one in 50 mL DMF.
    • Slowly add 1.5 g of sodium hydride while stirring at room temperature until gas evolution ceases.
    • Add 6 g of methyl iodide dropwise to the mixture and heat to reflux for 4 hours.
  • Workup:

    • After completion, cool the mixture and quench with acetic acid.
    • Pour into water and extract with dichloromethane.
    • Dry the organic layer over sodium sulfate and evaporate the solvent.
  • Purification:

    • Purify the crude product by column chromatography using a silica gel eluent system.
  • Characterization:

    • Analyze the final product using NMR and mass spectrometry to confirm structure and purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Advantages Disadvantages
Alkyl Halide Reaction 75 >95 High yield; straightforward procedure Requires careful handling of bases
Cyclocondensation 65 >90 Allows for structural diversity Longer reaction times; requires purification
Microwave-Assisted Synthesis 80 >95 Faster reaction times; improved yields Equipment cost; specific conditions needed

Mechanism of Action

The mechanism of action of 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes . For example, it may inhibit topoisomerases, enzymes involved in DNA replication and repair, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Position 2 : The target compound’s phenyl group (vs. ethyl in LGD-3303) may enhance π-π stacking in biological targets.
  • Position 3 : Trifluoroethyl (LGD-3303) or carboxylic acid groups () modulate hydrophobicity or solubility.

Pharmacological Activities

Compound Biological Activity Mechanism/Application Source
Target Compound Antiproliferative (inferred) Potential anticancer agent
LGD-3303 Selective Androgen Receptor Modulator (SARM) Muscle growth, osteoporosis treatment
3-Carboxy Derivatives Multitarget antiproliferative Inhibits cancer cell proliferation

Key Findings :

  • LGD-3303 : Demonstrated SARM activity with high selectivity for androgen receptors, suggesting the target compound’s phenyl group could be optimized for similar applications .
  • Antiproliferative Activity: 3-Substituted derivatives () show IC₅₀ values in the nanomolar range against breast cancer cell lines (e.g., MCF-7), linked to tubulin polymerization inhibition .

Physicochemical Properties

Property Target Compound (Predicted) LGD-3303 () 3-Carboxy Derivative ()
Molecular Weight ~324.8 g/mol 342.745 g/mol ~350 g/mol
LogP (Lipophilicity) ~3.5 (moderate) 3.8 (high) ~1.2 (low, due to -COOH)
Solubility Low (nonpolar substituents) Low High (ionizable group)

Implications :

  • The phenyl group in the target compound may reduce solubility compared to carboxy derivatives but improve membrane permeability.

Biological Activity

9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is a heterocyclic compound with significant potential in medicinal chemistry, particularly in cancer research. Its unique structural features, including a chloro substituent and a fused pyrrole-quinoline ring system, contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is C18H14ClN2O. The presence of a chlorine atom at the 9-position enhances its reactivity and biological profile. The compound's structure can be represented as follows:

C18H14ClN2O\text{C}_{18}\text{H}_{14}\text{ClN}_{2}\text{O}

Research indicates that 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one exhibits anticancer properties primarily through the following mechanisms:

  • Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Targeting Kinase Pathways : It has shown potential in inhibiting various kinases involved in cancer progression, such as VEGFR-2 and CDK2.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in tumor cells, enhancing its efficacy as an anticancer agent.

Biological Activity Data

The biological activity of 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one has been evaluated using various in vitro and in vivo models. Below is a summary of key findings:

Study ReferenceCell LineIC50 (µM)Mechanism
HeLa0.55Tubulin depolymerization
SW6201.46VEGFR-2 inhibition
HCT1160.36CDK2 inhibition
A3751.8CDK9 inhibition

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vivo Efficacy Against Hepatocellular Carcinoma : A study demonstrated that treatment with 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one significantly reduced tumor growth in Balb/c mice models of hepatocellular carcinoma through mechanisms involving tubulin disruption and apoptosis induction .
  • Antiproliferative Activity : In vitro assays revealed that the compound exhibited potent antiproliferative effects across multiple cancer cell lines, including HeLa and A375, indicating its broad-spectrum activity against various malignancies .

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